molecular formula C13H18N2O2S B399256 N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea

N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea

Cat. No.: B399256
M. Wt: 266.36g/mol
InChI Key: YTSYTAFHAXRVGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and properties

Properties

Molecular Formula

C13H18N2O2S

Molecular Weight

266.36g/mol

IUPAC Name

N-[(4-methoxyphenyl)carbamothioyl]-3-methylbutanamide

InChI

InChI=1S/C13H18N2O2S/c1-9(2)8-12(16)15-13(18)14-10-4-6-11(17-3)7-5-10/h4-7,9H,8H2,1-3H3,(H2,14,15,16,18)

InChI Key

YTSYTAFHAXRVGT-UHFFFAOYSA-N

SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC

Canonical SMILES

CC(C)CC(=O)NC(=S)NC1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea typically involves the selective acylation of 4-thioureidobenzenesulfonamide with various acyl chlorides under mild conditions

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the carbamothioyl group to a thiol or amine, altering the compound’s properties.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted aromatic compounds, each with distinct chemical and physical properties.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it can inhibit carbonic anhydrases by binding to the active site and preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to various physiological effects, depending on the enzyme’s role in the body.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-N'-(3-methylbutanoyl)thiourea can be compared to other carbamothioyl amides, such as:

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